alpha-coixin
Description
Properties
CAS No. |
147094-58-4 |
|---|---|
Molecular Formula |
C9H17NSi2 |
Synonyms |
alpha-coixin |
Origin of Product |
United States |
Genetic Architecture and Molecular Regulation of Alpha Coixin
Alpha-Coixin Gene Family Organization and Genomic Distribution
The this compound proteins are encoded by a polygenic family, in contrast to beta-, gamma-, and delta-prolamins which are encoded by genes with fewer copies. researchgate.net Studies have characterized the organization and distribution of these genes within the Coix genome.
Characterization of this compound Gene Clusters
This compound genes are notably organized in tandem arrays, forming gene clusters within the Coix genome. Analysis of the soft-shelled adlay genome identified 18 coixin genes, with 13 of these genes arranged in tandem within five distinct gene clusters. frontiersin.orgnih.gov This tandem arrangement is a typical organization for 22-kDa prolamin genes in cereal genomes, including maize and sorghum. nih.gov
The construction of a bacterial artificial chromosome (BAC) library for Coix lacryma-jobi has facilitated the isolation and characterization of these gene clusters. Screening of this library for the 22 kDa this compound gene family led to the identification of multiple positive clones that formed a single contig approximately 340 kb in length, further indicating that these genes are organized in a cluster. nih.gov Analysis of a 15 kb genomic clone, designated alpha-3, revealed three contiguous 22 kDa-like this compound genes: alpha-3A, alpha-3B, and alpha-3C. researchgate.netresearchgate.net
Identification of this compound Pseudogenes
Within the this compound gene family, pseudogenes have also been identified. Pseudogenes are genomic regions that share high sequence similarity with functional genes but are typically nonfunctional due to mutations. blueprintgenetics.com In the analysis of the alpha-3 genomic clone, the alpha-3A and alpha-3C genes were found to contain in-frame stop codons, suggesting they are pseudogenes flanking the functional alpha-3B gene. researchgate.netresearchgate.net This arrangement suggests that these pseudogenes may have arisen through tandem duplication events where stop codons were introduced before the duplication. researchgate.net A 22-kD-like this compound pseudogene promoter has also been shown to be transactivated by the maize Opaque2 protein, indicating that even pseudogenes within this family can retain some regulatory interactions. nih.govoup.com
Transcriptional and Translational Regulation of this compound Expression
The expression of this compound genes is a tightly regulated process occurring at both the transcriptional and translational levels. pressbooks.pubthermofisher.com
Promoter Region Analysis and Regulatory Elements
Transcriptional regulation is primarily controlled by the promoter regions located upstream of the genes. addgene.orgbio-rad.com Analysis of the this compound promoter region has identified key cis-acting elements involved in its expression. Transient expression assays using deletion constructs of the this compound promoter fused to a reporter gene have been instrumental in this characterization. researchgate.netnih.gov Deletions within a 962 bp fragment of the this compound promoter were assayed in immature maize endosperm. While deletions from -1084 to -238 relative to the transcription start site did not significantly decrease reporter gene activity, a deletion from -238 to -158, which partially removed the O2c box, resulted in a dramatic reduction in activity. researchgate.netnih.gov This highlights the critical role of the O2 box in the quantitative expression of the this compound gene. researchgate.net
Other putative regulatory sequences common to zein (B1164903) and kafirin genes, such as the TATA box, CATC box, and the approximately -300 prolamin box, are also present at conserved positions within the 5' flanking regions of this compound genes like alpha-3B. researchgate.net
Role of Transcription Factors in this compound Gene Expression (e.g., Opaque2 Homologs)
Transcription factors play a crucial role in binding to regulatory elements in the promoter region and modulating gene expression. addgene.org The Opaque2 (O2) protein from maize, a basic leucine (B10760876) zipper (bZIP) transcription factor, is a key regulator of endosperm-specific storage protein genes, including zeins. semanticscholar.org Homologous O2 genes are present in maize relatives like Coix and sorghum, where they regulate the expression of this compound and alpha-kafirin storage protein genes, respectively. semanticscholar.org
The maize O2 protein can transactivate the gene encoding the 22-kD-like this compound. nih.govoup.comnih.gov In vitro binding assays and footprint analysis have demonstrated that the maize O2 protein can recognize and protect a specific GACATGTC sequence within the this compound promoter. nih.govoup.comnih.gov Transient expression experiments in immature maize endosperm and tobacco mesophyll protoplasts have further shown that the O2 protein can activate the expression of a reporter gene under the control of the this compound promoter. nih.govoup.comnih.gov
Studies using nuclear extracts from Coix endosperm have identified DNA-protein complexes that interact with the this compound promoter. nih.gov Incubation of these extracts with an antiserum against the maize Opaque2 protein prevented the formation of several of these complexes, indicating that an Opaque2-like protein in Coix participates in their formation. nih.gov This suggests a conserved regulatory mechanism involving Opaque2 homologs in controlling this compound gene expression.
Evolutionary Trajectories of this compound Genes
The this compound gene family, like other prolamin gene families in cereals, has evolved through processes of gene duplication and divergence. nih.govwikipedia.org Comparative analysis with orthologous 22-kDa prolamin gene clusters from maize and sorghum reveals shared ancestry but independent amplification paths after the divergence of these species. nih.gov This has led to variations in sequence and organization of the gene clusters. nih.gov
The amplification of 22-kDa prolamin gene clusters, including this compound, is thought to involve multiple stages. Initially, rare gene duplications from an ancestral gene copy occurred. nih.gov This was followed by rounds of gene amplification, potentially through unequal crossing over, leading to the formation of tandem gene arrays. nih.gov Subsequently, these gene arrays underwent further divergence through genomic activities such as transposon insertions and segmental rearrangements. nih.gov
Despite the high similarity in sequence among amplified 22-kDa prolamin genes, they have diverged relatively rapidly in their expression capacities and levels. nih.gov This suggests a fast-evolving nature of tandemly arrayed genes after amplification. nih.gov Phylogenetic analysis indicates that coixin genes from soft-shelled adlay group more closely with kafirin genes from sorghum and zein genes from maize, consistent with the evolutionary relationships of these species within the Andropogoneae tribe. frontiersin.orgnih.gov
The identification of both functional this compound genes and pseudogenes within clusters provides evidence for the evolutionary dynamics of this gene family, where duplication events can lead to both functional diversification and the creation of non-functional copies. researchgate.netresearchgate.netthno.org
Phylogenetic Relationships with Homologous Prolamins (e.g., Zein, Kafirin)
Phylogenetic analyses reveal a close evolutionary relationship between coixin genes and those encoding zein in maize and kafirin in sorghum. These prolamins share conserved protein structures and regulatory elements, suggesting a common ancestral origin within the Andropogoneae tribe of the Poaceae family. frontiersin.orgnih.gov Studies comparing the deduced amino acid sequences of 22 kDa-like this compound with 22 kDa alpha-zein and 22 kDa-like alpha-kafirin have shown a high degree of structural conservation. researchgate.netnih.gov This conserved structure typically includes an N-terminus containing a signal peptide, followed by a series of highly conserved tandem repeats (15-20 amino acids each) flanked by polyglutamine regions, and a short C-terminus. researchgate.netnih.gov The primary structural difference between the 22 kDa-like alpha-prolamins and the 19 kDa alpha-zein lies in the 19 kDa protein being shorter by approximately one repeat motif. nih.gov
Phylogenetic analyses of alpha-prolamins from various panicoid cereals, including maize, sorghum, Coix, and pearl millet, indicate that kafirins and coixins generally cluster with the 22 kDa alpha-zein clade. byu.edu This clustering pattern supports the hypothesis of a shared ancestry for these major seed storage proteins. frontiersin.orgnih.gov
Mechanisms of Gene Duplication and Divergence in this compound Multigene Families
This compound is encoded by a multigene family. researchgate.netafripro.org.uk Gene duplication is a primary mechanism driving the expansion and evolution of multigene families, providing raw genetic material for diversification. researchgate.netwikipedia.org In the case of this compound genes, tandem duplication appears to have played a significant role in their organization within the genome. nih.gov For instance, analysis of a genomic clone revealed three contiguous 22 kDa-like this compound genes arranged in tandem. researchgate.netnih.gov The presence of truncated open reading frames (ORFs) flanking a functional gene in this cluster suggests that stop codons may have been introduced before duplication events occurred. researchgate.netnih.gov
Multigene families can undergo concerted evolution, where paralogous genes within a species become more similar to each other than to their orthologous counterparts in related species, often due to mechanisms like gene conversion or unequal crossing over. nih.gov Unequal crossing over, particularly between homologous repeat sequences within genes, is proposed as a mechanism for generating new coixin genes of different sizes. researchgate.net
While the total number of predicted storage protein-encoding genes in soft-shelled adlay is comparable to that in other grasses like sorghum and maize, the organization and copy number of specific this compound subclasses can differ. frontiersin.org For example, a 19 kDa-like this compound is encoded by only a few genes in Coix and sorghum, whereas the homologous 19 kDa subclasses in maize and sugarcane have been amplified into multigene families. researchgate.netresearchgate.net This suggests that a 19 kDa progenitor existed in a common ancestor, and its copy number was preserved at a low level in Coix and sorghum while expanding significantly in maize and sugarcane. researchgate.netresearchgate.net
Structural Elucidation and Variant Characterization of Alpha Coixin
Alpha-Coixin Isoform Identification and Classification
This compound does not exist as a single molecular entity but rather as a group of closely related protein variants known as isoforms. nih.govacs.org Research has identified the presence of at least eight different this compound isoforms. acs.org This molecular diversity is a key characteristic of this protein family, arising from the expression of multiple related genes. The identification and classification of these isoforms are typically achieved through a combination of mass spectrometry and electrophoretic techniques. nih.gov
Molecular Weight Profiling of this compound Polypeptides
The molecular weight of this compound is a fundamental characteristic used in its identification. The 22 kDa-like this compound is a significant component of the prolamin family in Coix seeds. nih.gov Studies analyzing the various prolamin fractions (alpha-, beta-, and gamma-coixin) have shown that their molecular weights generally fall within the range of 10 to 40 kDa. researchgate.netnih.gov Mass spectrometric analyses have been crucial in confirming the presence and molecular masses of the various coixin polypeptides. nih.govacs.orgacs.org
Table 1: Molecular Weight of this compound
| Protein | Reported Molecular Weight (kDa) |
|---|---|
| 22 kDa-like this compound | ~22 |
Electrophoretic Mobility Analysis of this compound Isoforms
Electrophoretic techniques, such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), are instrumental in separating and analyzing protein isoforms. researchgate.net The principle of electrophoretic mobility is based on the movement of charged particles within an electric field. nih.govresearchgate.net In SDS-PAGE, proteins are denatured and coated with a negative charge, causing them to migrate through the gel matrix based primarily on their molecular weight. springernature.com Isoforms of this compound, having slight differences in molecular weight or charge, will exhibit distinct migration patterns, appearing as separate bands on the gel. nih.gov This allows for the visualization and differentiation of the various this compound polypeptides present in a sample. researchgate.net While specific electrophoretic mobility values are not extensively documented in the literature, the technique itself is a standard method for resolving the heterogeneity of coixin protein fractions. researchgate.net
Primary Structure Analysis: Amino Acid Composition and Sequence Homology
The primary structure, the linear sequence of amino acids, dictates the protein's folding and ultimate function. Analysis of this compound's primary structure provides insight into its nutritional value and its relationship to other cereal storage proteins.
Quantitative Analysis of Essential and Functional Amino acids in this compound
The amino acid composition of this compound isoforms has been well-characterized. They are notably rich in glutamine, with levels exceeding 20%. nih.govacs.orgacs.org Other abundant amino acids include proline, alanine, and leucine (B10760876). sci-hub.se However, from a nutritional standpoint, the eight this compound isoforms are deficient in several essential amino acids. On average, they contain low levels of methionine (0.8%), cysteine (0.6%), and lysine (B10760008) (0.1%). nih.govacs.orgacs.org The this compound fraction has also been noted for its high content of hydrophobic amino acids, measured at 235.05 mg/g. researchgate.netnih.gov
Table 2: Amino Acid Composition of this compound Isoforms
| Amino Acid | Average Content (%) | Functional Role |
|---|---|---|
| Glutamine | >20% | High |
| Methionine | 0.8% | Low (Essential) |
| Cysteine | 0.6% | Low (Sulfur-containing) |
Sequence Alignment with Related Seed Storage Proteins
Sequence analysis reveals that this compound shares significant homology with other prolamins from related cereal crops. Specifically, the deduced amino acid sequence of 22 kDa-like this compound shows a highly conserved protein structure when compared with 22 kDa alpha-zein from maize and 22 kDa-like alpha-kafirin from sorghum. nih.gov This conserved structure consists of a distinct N-terminus that includes a signal peptide, followed by a series of ten highly conserved tandem repeats. These repeats, each comprising 15-20 amino acids, are characteristically flanked by polyglutamine regions, and the structure is completed by a short C-terminus. nih.gov This high degree of homology suggests a common evolutionary ancestor for these major seed storage proteins in grasses. nih.gov
Secondary and Tertiary Structural Features of this compound
Studies on coixin protein fractions indicate that the secondary structure of this compound is predominantly composed of β-sheets and irregular structures. researchgate.netnih.gov This is a common structural motif in many seed storage proteins. mdpi.com In terms of its larger-scale structure, the microstructure of this compound is described as presenting an irregular shape. researchgate.netnih.gov While prolamins as a superfamily are noted to be rich in α-helices, the specific analysis of the this compound fraction points towards a structure dominated by β-sheets. researchgate.netnih.govmdpi.com The precise three-dimensional folding of a single this compound isoform has yet to be fully elucidated, but the existing data provides a foundational understanding of its structural organization.
Post-Translational Modifications and Their Impact on this compound Structure
Post-translational modifications (PTMs) are covalent processing events that occur after protein synthesis and can significantly alter a protein's structure, stability, and function. For plant seed proteins, a variety of PTMs, including glycosylation, phosphorylation, and ubiquitination, are known to occur and play roles in processes like protein storage, mobilization, and defense. researchgate.net
Glycosylation, the attachment of sugar moieties, is one of the most common PTMs and can affect protein folding, solubility, and stability. nih.gov While PTMs are generally expected in seed storage proteins, specific research identifying and characterizing post-translational modifications on this compound is limited. The functional implications of such modifications on the structure of this compound, for instance, how glycosylation might influence its conformation or aggregation properties, remain an area for future investigation. Understanding the PTM profile of this compound would provide a more complete picture of its molecular structure and its role within the seed.
Biosynthesis and Accumulation Dynamics of Alpha Coixin
Developmental Expression Profiles of Alpha-Coixin Genes in Coix lacryma-jobi
The accumulation of this compound is directly linked to the transcriptional activity of its encoding genes during seed development. Transcriptome profiling of Coix lacryma-jobi has revealed that genes encoding coixins are among the most highly upregulated genes in the seeds compared to other tissues such as leaves, stems, and roots. pakbs.orgfrontiersin.org This seed-specific expression underscores their primary function as storage proteins.
The expression of this compound genes is temporally regulated throughout the maturation of the seed. While specific quantitative data for this compound gene expression at various days after pollination is not extensively detailed in the available literature, transcriptome analyses of developing seeds of a soft-shelled adlay variety have identified 18 seed-specific coixin genes. frontiersin.orgnih.gov The expression of these genes is significantly elevated during both the early and late stages of seed development, coinciding with the period of active nutrient deposition and storage protein synthesis. frontiersin.org
A comprehensive analysis of differentially expressed genes in the seeds of soft-shelled adlay identified a total of 3,988 genes with significant changes in expression compared to other plant tissues. Among these, 1,470 genes were found to be up-regulated in the seeds. frontiersin.org Notably, Gene Ontology (GO) enrichment analysis of these up-regulated genes revealed that terms related to carbohydrate and protein metabolism were the most abundant, highlighting the intense metabolic activity geared towards the synthesis of storage compounds like this compound during seed development. frontiersin.org
Future research focusing on a detailed time-course analysis of this compound gene expression, using techniques such as quantitative real-time PCR (qRT-PCR) or RNA sequencing at specific intervals after pollination, would provide a more granular understanding of the transcriptional regulation of this compound accumulation.
Cellular Localization and Protein Body Formation of this compound
This compound, like other prolamins in cereals, is synthesized on ribosomes attached to the endoplasmic reticulum (ER) and subsequently sequestered into specialized intracellular compartments known as protein bodies (PBs). nih.gov These structures serve as the primary sites for storage protein accumulation within the endosperm cells of the seed.
The formation of this compound-containing protein bodies is a dynamic process that occurs within the lumen of the endoplasmic reticulum. As the this compound polypeptides are synthesized and translocated into the ER, they begin to fold and assemble. The hydrophobic nature of prolamins, including this compound, is a driving force for their aggregation and subsequent sequestration into protein bodies, preventing their transport through the secretory pathway to the Golgi apparatus.
Immunolocalization studies using antibodies specific to this compound would be instrumental in definitively confirming its localization within these ER-derived protein bodies and in visualizing the spatio-temporal dynamics of their formation throughout endosperm development.
Enzymatic Pathways Involved in this compound Maturation and Assembly
The correct folding, assembly, and stabilization of this compound into functional storage proteins within the endoplasmic reticulum are facilitated by a suite of resident enzymes and molecular chaperones. These proteins ensure that the newly synthesized this compound polypeptides attain their proper three-dimensional structure and prevent the formation of non-functional aggregates.
Molecular Chaperones: The folding of prolamins is a complex process that is prone to misfolding and aggregation due to their hydrophobic nature. Molecular chaperones within the ER lumen, such as Binding immunoglobulin Protein (BiP) and calnexin, play a crucial role in assisting the proper folding of newly synthesized polypeptides. nih.govnih.govsemanticscholar.orgresearchgate.net BiP, a member of the Hsp70 family, is known to bind to exposed hydrophobic regions of unfolded or partially folded proteins, preventing their aggregation and facilitating their correct conformation. mdpi.com Calnexin, a lectin-like chaperone, can interact with glycoproteins, although its role with non-glycosylated proteins like many prolamins is also recognized. nih.govsemanticscholar.org It is plausible that isoforms of these chaperones are actively involved in the folding of this compound in the Coix lacryma-jobi endosperm.
Protein Disulfide Isomerase (PDI): this compound, like many other storage proteins, contains cysteine residues that can form disulfide bonds. These bonds are critical for stabilizing the tertiary and quaternary structure of the protein. The formation and isomerization of these disulfide bonds are catalyzed by Protein Disulfide Isomerase (PDI) and its related enzymes within the ER. nih.govjohnshopkins.eduresearchgate.net PDI ensures that the correct disulfide linkages are formed, which is essential for the proper folding and subsequent assembly of this compound molecules into protein bodies. In rice, a PDI-like protein, PDIL1-1, has been shown to be crucial for endosperm development and the proper formation of starch granules and protein bodies. nih.gov It is highly likely that specific PDI isoforms in Coix lacryma-jobi perform a similar function in the maturation of this compound.
Post-Translational Modifications: Beyond folding and disulfide bond formation, this compound may undergo other post-translational modifications (PTMs) that influence its structure and stability. Common PTMs include glycosylation, phosphorylation, and acetylation. nih.govsigmaaldrich.comnih.govyoutube.comresearchgate.net While specific PTMs of this compound have not been extensively characterized, mass spectrometry-based proteomic analyses are powerful tools for identifying such modifications. nih.govnih.govyoutube.comresearchgate.net The identification of specific PTMs on this compound would provide further insights into the regulatory mechanisms governing its function as a storage protein.
Further research is needed to identify the specific isoforms of chaperones and PDI that interact with this compound in the Coix lacryma-jobi endosperm and to characterize any post-translational modifications that may be critical for its maturation and assembly into protein bodies.
Isolation, Purification, and Advanced Analytical Methodologies for Alpha Coixin
Optimized Extraction Protocols for Alpha-Coixin from Plant Tissues
The extraction of this compound from plant tissues, primarily the endosperm of Coix lacryma-jobi seeds, involves methods designed to solubilize and separate this protein from other cellular components. Prolamins, including coixins, are known for their solubility characteristics, often requiring specific solvent conditions for efficient extraction.
Research indicates that coixins can be separated into different classes (alpha, beta, and gamma) using differential solubility methods sci-hub.se. Alkaline and salt extraction methods have been identified as effective and feasible approaches for protein extraction from coix seeds sci-hub.se. One study compared alkaline and salt methods for protein extraction from coix seeds, highlighting their utility sci-hub.se.
While specific detailed protocols solely for this compound extraction are not extensively detailed in the provided snippets, general plant protein and DNA extraction methods from seeds offer insights into potential starting points. Protocols for DNA isolation from plant tissues, including seeds, often involve mechanical disruption (like grinding), followed by the use of buffers containing detergents such as cetyltrimethylammonium bromide (CTAB) to lyse cells and complex with polysaccharides, and potentially proteinase K to degrade proteins frontiersin.orgbigcontent.ionih.govprotocols.ioopsdiagnostics.com. While CTAB methods are primarily for nucleic acids, modified approaches might be relevant for initial protein solubilization before further purification steps.
The efficiency of extraction can be influenced by factors such as the concentration of extraction reagents, temperature, and incubation time bigcontent.ioprotocols.io. For instance, in some plant extraction protocols, heating steps are included to aid in cell lysis and inactivation of enzymes bigcontent.io. The presence of plant metabolites like lignins, polyphenols, and pigments can interfere with downstream analysis, necessitating methods to minimize their co-extraction or remove them during purification bigcontent.io.
Chromatographic and Electrophoretic Separation Techniques for this compound
Following extraction, various separation techniques are employed to purify this compound from other proteins and cellular components. Chromatographic and electrophoretic methods are fundamental in achieving high levels of purity.
Gel Filtration Chromatography
Gel filtration chromatography, also known as size exclusion chromatography, separates proteins based on their molecular size alfachemic.comharvardapparatus.com. This technique utilizes porous beads as the stationary phase. Larger molecules that cannot enter the pores elute faster in the void volume, while smaller molecules that can enter the pores have a longer path through the column and elute later alfachemic.comharvardapparatus.com.
Gel filtration chromatography has been used in the purification of plant proteins, including wheat protein, and is a standard technique applicable to protein purification alfachemic.comcore.ac.ukcnjournals.com. While a specific protocol for this compound purification solely by gel filtration is not detailed, it is a valuable step for separating this compound from molecules of significantly different sizes, such as smaller peptides, salts, or larger protein aggregates alfachemic.comharvardapparatus.com. It can also be used for buffer exchange or desalting alfachemic.comharvardapparatus.com.
Polyacrylamide Gel Electrophoresis (e.g., SDS-PAGE, IEF)
Polyacrylamide gel electrophoresis (PAGE) is a widely used technique for separating proteins based on their differential migration through a gel matrix under the influence of an electric field mtoz-biolabs.comndsu.edu.
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a denaturing technique where proteins are coated with SDS, giving them a uniform charge-to-mass ratio. This allows separation primarily based on molecular weight mtoz-biolabs.comndsu.eduwikipedia.org. SDS-PAGE has been extensively used to analyze coixin components, revealing multiple bands corresponding to different molecular weights sci-hub.seresearchgate.netresearchgate.net. Studies have shown that alpha-coixins are constituted by multiple size classes researchgate.net. SDS-PAGE analysis of coixins extracted from endosperm during seed development has been performed to study their synthesis researchgate.net. Coixin fractions have been separated into components with molecular weights ranging from 15K to 27K using SDS-PAGE researchgate.net.
IEF: Isoelectric focusing (IEF) separates proteins based on their isoelectric point (pI), the pH at which a protein has no net charge mtoz-biolabs.comndsu.eduthermofisher.com. IEF gels contain a stable pH gradient, and proteins migrate until they reach the pH corresponding to their pI mtoz-biolabs.comthermofisher.com. IEF analysis of coixin has resolved multiple protein bands, indicating the presence of isoforms with different pI values researchgate.net.
Two-Dimensional Electrophoresis (2D-PAGE): The combination of IEF in the first dimension and SDS-PAGE in the second dimension (2D-PAGE) provides higher resolution separation, allowing for the separation of proteins based on both charge and size ndsu.edunih.gov. This technique can reveal the complexity of protein mixtures and resolve proteins with similar molecular weights but different pI values, or vice versa ndsu.eduthermofisher.comnih.gov. Analysis of individual IEF bands by SDS-PAGE and immunoblotting has revealed a greater complexity of coixin components than observed with IEF or SDS-PAGE alone researchgate.net.
Spectrometric Approaches for this compound Identification and Quantification
Spectrometric methods, particularly mass spectrometry, are powerful tools for the identification, characterization, and quantification of proteins, including this compound.
Mass Spectrometry-Based Proteomics for this compound Characterization
Mass spectrometry (MS) measures the mass-to-charge ratio of ions to identify and quantify molecules thermofisher.com. MS-based proteomics involves the large-scale study of proteins in a biological system ndsu.eduthermofisher.commdpi.com. This approach can be used to identify proteins in complex mixtures, characterize post-translational modifications, and quantify protein abundance thermofisher.comnih.govnih.gov.
While direct application of MS-based proteomics solely for comprehensive this compound characterization is not detailed in the provided results, MS has been used in related studies. For instance, LC-MS/MS has been employed to identify peptides derived from coix seed prolamins hydrolysates, which include this compound mdpi.com. Mass spectrometry has also been used to confirm the protein sequence of recombinant proteins utilizing an this compound signal peptide embrapa.br. These examples highlight the utility of MS in identifying peptides and verifying protein sequences related to this compound.
Mass spectrometry can be coupled with chromatographic separation techniques like liquid chromatography (LC-MS/MS) to analyze complex protein or peptide mixtures thermofisher.commdpi.com. This allows for the identification of multiple peptides, which can then be used to infer the identity and characteristics of the parent protein, such as this compound and its isoforms mdpi.com.
Immunological Detection Methods (e.g., Western Blot, Immunocytochemistry)
Immunological methods utilize antibodies that specifically bind to target proteins for their detection and localization.
Western Blot: Western blotting is a common technique used to detect specific proteins in a sample after they have been separated by gel electrophoresis (typically SDS-PAGE) and transferred to a membrane googleapis.comnih.govbiozym.combio-techne.com. The membrane is then probed with a primary antibody specific to the protein of interest (e.g., this compound), followed by a labeled secondary antibody that binds to the primary antibody biozym.com. Detection is usually performed using chemiluminescence or fluorescence biozym.combio-techne.com.
Western blot analysis has been used to detect coixin components in protein bodies isolated from immature endosperm researchgate.netresearchgate.net. Immunoblotting, often used in conjunction with SDS-PAGE or IEF, has been applied to analyze coixin fractions and revealed a greater complexity of proteins detected by specific antibodies researchgate.net. Optimizing Western blot protocols, such as membrane fixation, can be crucial for detecting certain proteins, especially smaller ones nih.govresearchgate.net.
Immunocytochemistry: Immunocytochemistry (ICC) is a technique that uses antibodies to visualize the location of specific proteins within cells or tissues cambridge.org. Antibodies conjugated with fluorescent dyes or enzymes are used to label the target protein in fixed biological samples cambridge.org.
Immunocytochemical analysis by electron and light microscopy has been used to reveal the distribution of coixin components within protein bodies in the endosperm of Coix lacryma-jobi seeds researchgate.netresearchgate.net. This method provides spatial information about where this compound is stored within the plant tissue.
Summary of Analytical Techniques Applied to Coixin Analysis:
| Technique | Principle of Separation/Detection | Application to Coixin Analysis |
| SDS-PAGE | Separation by molecular weight | Separation of this compound into size classes, analysis of synthesis during seed development sci-hub.seresearchgate.netresearchgate.net |
| IEF | Separation by isoelectric point (pI) | Resolution of coixin into multiple bands based on charge researchgate.net |
| 2D-PAGE (IEF followed by SDS-PAGE) | Separation by pI and then molecular weight | High-resolution separation revealing complexity of coixin components researchgate.net |
| Mass Spectrometry (LC-MS/MS) | Measurement of mass-to-charge ratio of ions | Identification of peptides from coixin hydrolysates, verification of related protein sequences mdpi.comembrapa.br |
| Western Blot | Immunological detection of specific proteins | Detection of coixin components in protein bodies, analysis of fractions researchgate.netresearchgate.net |
| Immunocytochemistry | Immunological localization of proteins in tissues | Visualization of coixin distribution within protein bodies researchgate.netresearchgate.net |
Genomic and Transcriptomic Approaches for this compound Research
Genomic and transcriptomic approaches have been instrumental in unraveling the complexities of this compound genes and their expression patterns in Coix lacryma-jobi. Given that research on Coix genomics and molecular biology is less extensive compared to major crops like Oryza sativa or Sorghum bicolor, these approaches are vital for establishing foundational knowledge and identifying genes responsible for important traits, including those related to seed storage proteins like coixins sci-hub.st. The application of techniques such as Bacterial Artificial Chromosome (BAC) library construction and RNA sequencing (RNA-Seq) has facilitated the cloning, characterization, and expression analysis of this compound genes.
Bacterial Artificial Chromosome (BAC) Library Construction and Screening
Bacterial Artificial Chromosome (BAC) libraries serve as valuable resources for physical mapping, gene isolation, and genomic studies in plants. The construction of a BAC library for Coix lacryma-jobi has been a significant step in facilitating the study of its genome, including gene families like the alpha-coixins. A Coix BAC library was constructed using the accession PI 324059, providing substantial coverage of the genome upi.eduresearchgate.net. This library contained approximately 230,400 clones with an average insert size of 113 kb, resulting in an estimated 16.3-fold coverage of the Coix genome upi.eduresearchgate.net. The low level of organellar DNA contamination further enhanced its utility for genomic research upi.edu.
Screening of this BAC library has been successfully performed to isolate specific gene clusters, including those encoding the 22 kDa this compound proteins upi.edu. Using a PCR-based screening protocol, researchers identified positive pools and subsequently isolated single BAC clones upi.edu. DNA fingerprinting and Southern blot analysis of these clones revealed that the 22 kDa this compound genes are organized in a cluster, forming a single contig estimated to be around 340 kb in length upi.edu. This finding is consistent with previous studies indicating that coixin genes, including the 18 coixin genes identified in a soft-shelled adlay genome assembly, are often tandemly arranged in gene clusters researchgate.netnih.gov. For instance, 13 of the 18 identified coixin genes were found to be tandemly arranged, forming five gene clusters researchgate.net. The successful isolation of the this compound gene cluster using the BAC library demonstrates its effectiveness as a tool for gene isolation and comparative genomics studies in Coix upi.edu.
RNA Sequencing and Gene Expression Profiling
RNA sequencing (RNA-Seq) is a powerful transcriptomic approach used to study gene expression levels, identify tissue-specific transcripts, and discover novel genes and splice variants. In Coix lacryma-jobi, RNA-Seq has been applied to analyze the transcriptome of various tissues, providing insights into the expression profiles of genes, including those encoding alpha-coixins.
Studies utilizing RNA-Seq have generated extensive transcriptome data for adlay, including de novo transcriptome assemblies. By combining different sequencing technologies, such as Illumina short-read and single-molecule real-time (SMRT) sequencing, researchers have been able to generate comprehensive gene sets. Analysis of RNA-Seq data has revealed thousands of genes that are differentially expressed across different tissues, such as leaves, roots, stems, flowers, and seeds researchgate.net.
Transcriptome profiling has shown that many storage protein genes, including coixin genes, are strongly up-regulated in seeds compared to other tissues researchgate.net. Specifically, analysis of expression patterns using FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values from RNA-Seq data has demonstrated the high expression of predicted storage protein-encoding genes in adlay seeds. This expression pattern aligns with the fact that adlay seeds contain large amounts of proteins, particularly coixin proteins.
RNA-Seq data has also been used to identify adlay-specific gene families, which include the this compound family of proteins. Comparative transcriptomic analysis with other monocot species like rice, sorghum, and maize has shown that while many gene families are shared, a significant number of gene families are specific to adlay.
Furthermore, transcriptomic analyses have contributed to understanding the molecular mechanisms underlying specific traits in adlay. For example, anatomical and transcriptomic analyses have provided insights into the formation of the soft shell in adlay, linking it to the inhibition of cell division and wall biogenesis sci-hub.st.
Biological Roles and Molecular Mechanisms of Action of Alpha Coixin and Its Derivatives Pre Clinical Focus
Physiological Function of Alpha-Coixin as a Seed Storage Protein
This compound is a major seed storage protein in Coix lacryma-jobi, constituting a significant portion of the total protein content in the seeds. frontiersin.orgnih.gov Seed storage proteins are synthesized during seed development and play a crucial role in providing a source of amino acids and nitrogen for the germinating seedling. cambridge.org In adlay, coixin proteins, including this compound, are the predominant storage proteins, accounting for a high percentage of the total endosperm protein. frontiersin.orgnih.govresearchgate.net The expression of seed storage protein genes, including this compound, is tightly regulated at the transcriptional level during seed development, involving interactions between cis-regulatory elements and transcription factors. cambridge.org this compound belongs to the prolamin class of seed storage proteins, which are known for their high proline and leucine (B10760876) content and are typically poor in lysine (B10760008). researchgate.net The dominant storage protein, this compound, consists of different size classes, including those with molecular weights of 19 and 22 kDa. researchgate.netplos.org
Enzymatic Hydrolysis of this compound and Bioactive Peptide Generation
Enzymatic hydrolysis is a widely used method to break down proteins, including seed storage proteins like this compound, into smaller peptide fragments. nih.govcsic.esresearchgate.net This process utilizes specific enzymes (proteases) to cleave peptide bonds at defined sites within the protein sequence. nih.govcsic.es The resulting protein hydrolysates can contain a variety of peptides with different molecular weights, amino acid sequences, and biological activities. nih.govcsic.esmdpi.com Enzymatic hydrolysis is considered an effective strategy for preparing plant-derived bioactive peptides due to its mild reaction conditions, high selectivity, and safety. nih.govcsic.es Different proteases exhibit varying specificities, leading to the release of distinct sets of peptides from the same parent protein. nih.govmdpi.com Studies have shown that enzymatic hydrolysis can increase the bioactivity of protein hydrolysates. mdpi.com Alcalase, an endoprotease with broad specificity, has been shown to be effective in hydrolyzing coix seed prolamins and releasing peptides with biological activity. mdpi.com
Identification and Characterization of Novel Bioactive Peptides from this compound Hydrolysates
Following enzymatic hydrolysis of this compound, various techniques are employed to identify and characterize the released peptides, particularly those with potential bioactive properties. Liquid chromatography-mass spectrometry (LC-MS/MS) is a common method used for peptide sequencing and identification in protein hydrolysates. mdpi.comnih.govresearchgate.netnih.gov In silico methods, such as using bioinformatics tools and databases like BIOPEP-UWM, are also utilized to predict potential bioactive peptides within protein sequences and evaluate their properties. nih.govmdpi.comresearchgate.netnih.gov
Studies on coix seed prolamin hydrolysates (CHPs), where this compound is a major component, have identified numerous peptides. For instance, one study identified 353 peptides from alcalase-hydrolyzed coix seed prolamins, with the majority having a length of 6-12 amino acids. mdpi.com These identified peptides were primarily derived from this compound, as it is the most abundant prolamin in coix seeds and is easily hydrolyzed by proteases. mdpi.com Bioinformatics tools, such as Peptide Ranker, are used to score and prioritize identified peptides based on their predicted biological activity. nih.govmdpi.commdpi.com
Molecular Interactions of this compound-Derived Peptides with Biological Targets (e.g., Enzymes, Receptors)
Bioactive peptides derived from this compound can exert their effects by interacting with specific biological targets, such as enzymes and receptors. These interactions are often mediated by various forces, including hydrogen bonding and hydrophobic interactions, which are crucial for peptide binding and modulating target activity. mdpi.comnih.govresearchgate.netencyclopedia.pubfrontiersin.org The amino acid sequence and composition of the peptides, as well as their structural features, play a significant role in their ability to interact with biological targets. csic.esencyclopedia.pubcore.ac.uk
Inhibition Mechanisms of Alpha-Glucosidase by this compound Peptides
Alpha-glucosidase is a key enzyme located in the small intestine that is responsible for breaking down complex carbohydrates into glucose, leading to a rise in blood glucose levels after a meal. mdpi.comnih.govencyclopedia.pubresearchgate.net Inhibiting alpha-glucosidase activity is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. mdpi.comnih.govencyclopedia.pubresearchgate.net Studies have shown that bioactive peptides, including those derived from plant proteins, can act as alpha-glucosidase inhibitors. nih.govmdpi.comnih.govencyclopedia.pub
Research on coix seed prolamin hydrolysates has demonstrated their ability to inhibit alpha-glucosidase activity. mdpi.comnih.govresearchgate.net Specific peptides identified from these hydrolysates have been investigated for their alpha-glucosidase inhibitory potential. mdpi.comnih.govresearchgate.net The mechanism of inhibition often involves competitive binding of the peptides to the active site of the enzyme. mdpi.comencyclopedia.pub Molecular docking studies have provided insights into the specific interactions between this compound-derived peptides and alpha-glucosidase. mdpi.comnih.govresearchgate.netnih.gov These studies suggest that hydrogen bonding and hydrophobic interactions are key forces involved in the binding of these peptides to the enzyme. mdpi.comnih.govresearchgate.net Certain amino acid residues within the peptides, such as proline and leucine, appear to play important roles in these interactions and contribute to the inhibitory activity. mdpi.comnih.govresearchgate.net
Data Table: Predicted Alpha-Glucosidase Inhibitory Peptides from Coix Seed Prolamins and Their Interactions
| Peptide Sequence | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acids (Peptide) | Interacting Residues (Alpha-Glucosidase) | Interaction Types |
| LFPSNPLA | - | Pro, Leu | Arg730, others | Hydrogen bonding, Hydrophobic interactions |
| FPCNPLV | - | Pro, Leu | Arg730, others | Hydrogen bonding, Hydrophobic interactions |
| HLPFNPQ | - | Pro, Leu | Arg730, others | Hydrogen bonding, Hydrophobic interactions |
| LLPFYPN | - | Pro, Leu | Arg730, others | Hydrogen bonding, Hydrophobic interactions |
In Silico Proteolysis and Molecular Docking Studies
In silico proteolysis is a computational technique used to simulate the enzymatic digestion of proteins and predict the resulting peptide fragments. nih.govmdpi.com This approach is valuable for identifying potential bioactive peptides within a protein sequence before conducting experimental hydrolysis. nih.govmdpi.com By using databases that contain information on enzyme specificity, researchers can predict the peptides that would be released by specific proteases, such as pepsin, trypsin, and chymotrypsin, which are relevant to gastrointestinal digestion. mdpi.com
Molecular docking is another computational tool used to predict the binding affinity and interaction modes between a ligand (e.g., a peptide) and a receptor (e.g., an enzyme). mdpi.comnih.govresearchgate.netnih.govnih.govfrontiersin.orgopenbiotechnologyjournal.com This technique helps to visualize how a peptide might fit into the active site of an enzyme and identify the specific amino acid residues involved in the interaction. mdpi.comnih.govresearchgate.netfrontiersin.org Molecular docking studies provide valuable insights into the potential mechanisms of action of bioactive peptides at a molecular level. mdpi.comnih.govresearchgate.netnih.gov For instance, molecular docking has been used to explore the interactions between this compound-derived peptides and alpha-glucosidase, revealing the importance of hydrogen bonds and hydrophobic forces in their binding. mdpi.comnih.govresearchgate.net
Cellular Pathway Modulation by this compound Components
Beyond direct enzyme inhibition, components derived from this compound may also modulate cellular pathways. While research specifically on this compound's direct impact on cellular pathways is ongoing, studies on Coix lacryma-jobi extracts and other components of the plant have indicated broader biological activities. For example, compounds from adlay seeds have shown effects on pathways related to inflammation and apoptosis in cancer cells, although these effects may be attributed to a variety of active ingredients present in the extracts, not solely this compound or its peptides. researchgate.netnih.gov Coixol (B1215178), a benzoxazinoid compound found in Coix lacryma-jobi, has been reported to have various biological roles, including potential anticancer properties, and has been studied for its effects on cellular pathways like the NF-κB signaling pathway. nih.govnih.gov While this compound is a protein and coixol is a small molecule, research into the diverse bioactivities of Coix lacryma-jobi suggests the potential for this compound-derived peptides to also influence cellular processes, possibly through interactions with intracellular targets or signaling molecules, which warrants further investigation. core.ac.ukresearchgate.netresearchgate.net
Regulation of Inflammatory Signaling Pathways (e.g., IKK/NF-κB) in Pre-clinical Models
Research into the biological activities of Coix lacryma-jobi seeds and their components, including proteins, has indicated potential anti-inflammatory properties, with some studies focusing on their effects on key inflammatory signaling pathways like IKK/NF-κB in pre-clinical settings. rjpponline.orgnih.govnih.gov
The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses in mammalian cells. wikipedia.orgdovepress.comnih.govnih.gov Activation of NF-κB typically involves the phosphorylation and degradation of inhibitory IκB proteins by the IκB kinase (IKK) complex, allowing NF-κB dimers (commonly p50/RelA) to translocate to the nucleus and activate target gene transcription. wikipedia.orgdovepress.comnih.govnih.govembopress.orgnih.gov
Studies utilizing Coix lacryma-jobi seeds or extracts have suggested an influence on this pathway. For instance, changes in gene expression characteristic of NF-κB-dependent transcription inhibition have been observed, which were associated with a reduction in the nuclear translocation of the Rel-A/p65 subunit of NF-κB. nih.gov While this finding is linked to the activity of the whole seed, it suggests that components within the seed, potentially including the abundant alpha-coixins, contribute to this effect.
Another compound isolated from Coix lacryma-jobi, coixol, has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB pathways in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, a common pre-clinical model for studying inflammation. researchgate.net This inhibition by coixol also extended to MAPK pathways and NLRP3 inflammasome activation, leading to a reduction in pro-inflammatory mediators such as interleukin (IL)-1β, IL-6, tumor necrosis factor (TNF)-α, nitric oxide (NO), inducible nitric oxide synthases (iNOS), and cyclooxygenase (COX)-2. researchgate.net Although coixol is a different class of compound (a benzoxazinoid) than this compound (a protein), these studies on other Coix components highlight the plant's potential through modulation of central inflammatory hubs like NF-κB.
While direct, detailed pre-clinical studies specifically isolating this compound proteins and elucidating their precise molecular mechanisms of action on the IKK/NF-κB pathway are not extensively detailed in the available search results, the evidence from studies on Coix lacryma-jobi seeds and other derived compounds suggests that modulation of inflammatory signaling, including the NF-κB pathway, is a relevant area of investigation for adlay components. Future research focusing on isolated this compound fractions is needed to fully understand their specific roles and mechanisms in regulating inflammatory responses in pre-clinical models.
Investigative Studies on this compound in Non-Mammalian Biological Systems
Alpha-coixins and other coixins, as major proteins in Coix lacryma-jobi seeds, have been subjects of investigative studies in various non-mammalian biological systems, particularly in the context of plant defense and interactions with other organisms like fungi and insects. frontiersin.orgrjpponline.orgnih.govnih.govnih.govresearchgate.netcore.ac.uk
Coix lacryma-jobi seeds are known to be susceptible to fungal infections, and studies have investigated the fungal communities present on these seeds. frontiersin.orgresearchgate.netnih.gov Research has identified a diverse range of fungi on coix seeds, with Ascomycota and Basidiomycota being the predominant phyla. frontiersin.orgresearchgate.netnih.gov Interestingly, studies on the effect of Coix seed extracts on fungal growth have yielded varied results, with some indicating that aqueous extracts at low concentrations can even promote the growth of certain fungi, such as Aspergillus flavus. researchgate.netnih.gov This suggests complex interactions between Coix components and fungi, which could involve the seed's protein content.
Coixins, including this compound, have been mentioned in the context of being tested for their effects on fungi, insects, and protozoa. nih.govnih.govnih.govcore.ac.uk The presence of these proteins in the seed suggests a potential role in the plant's natural defense mechanisms against pests and pathogens. Some sources indicate that coix prolamins may possess antimicrobial activity. rjpponline.orgyoutube.com
While specific detailed studies on the isolated this compound protein's direct effects and mechanisms of action on non-mammalian organisms like insects or protozoa are not extensively elaborated in the provided information, the broader research on coixins and Coix seed components in these biological systems points towards potential interactions. For example, the use of an this compound signal peptide in transgenic plants designed for insect pest control highlights the consideration of coixin-related genetic elements in plant biotechnology, although the insecticidal activity in that specific case was attributed to a different protein (corn cystatin). researchgate.net
Further detailed investigations are needed to isolate specific this compound proteins or peptides and determine their precise biological activities and molecular mechanisms when interacting with various non-mammalian organisms, such as their potential as antimicrobial or insecticidal agents.
Applications in Plant Biotechnology and Agricultural Science
Genetic Engineering Strategies for Modulating Alpha-Coixin Content and Composition in Coix lacryma-jobi
Genetic engineering approaches hold potential for modifying the quantity and makeup of this compound in Coix lacryma-jobi seeds. This compound is encoded by a large gene family, and these genes can be found clustered within the genome. frontiersin.orgbiorxiv.orguniprot.org The isolation and study of these gene families are crucial for understanding the genetic and molecular factors that determine the high protein content observed in Coix seeds. frontiersin.org
Research has involved the construction of bacterial artificial chromosome (BAC) libraries for Coix lacryma-jobi to facilitate the isolation and characterization of genes, including those encoding this compound. frontiersin.org For instance, a study involving a Coix BAC library successfully identified a contig of approximately 340 kb containing a cluster of 22 kDa this compound genes, indicating their clustered arrangement in the genome. frontiersin.org Sequence analysis of 22 kDa-like this compound genes has revealed highly conserved protein structures and regulatory elements when compared to homologous genes like zeins and kafirins found in maize and sorghum, respectively. biorxiv.org
Modulating this compound content or composition could involve strategies such as overexpression of specific this compound genes or gene silencing techniques to alter the levels of particular this compound polypeptides. While the provided search results highlight the genetic basis and organization of this compound genes, detailed research findings specifically on in planta genetic engineering to modulate this compound content and composition in Coix lacryma-jobi were not extensively detailed, beyond the foundational work on gene isolation and characterization. However, the availability of genomic resources, including a draft genome sequence for soft-shelled adlay which identified 18 seed-specific coixin genes, provides a valuable resource for future molecular breeding and biotechnological studies aimed at modifying protein content. biorxiv.orguniprot.org
Use of this compound Promoters and Signal Peptides in Transgenic Plant Expression Systems
The regulatory sequences associated with this compound genes, particularly its signal peptide, have been successfully employed in transgenic plant systems for directing the expression and accumulation of heterologous proteins. The this compound signal peptide is recognized for its ability to target proteins to the endoplasmic reticulum (ER), a key organelle involved in protein synthesis and modification, from where proteins can be further trafficked to protein storage vacuoles (PSVs) following the secretory pathway. rjpponline.orgresearchgate.net
Studies have demonstrated the effectiveness of the this compound signal peptide in facilitating the expression and accumulation of recombinant proteins in transgenic plants other than Coix. For example, the this compound signal peptide from Coix lacryma-jobi, in conjunction with seed-specific promoters (like the alpha prime subunit of beta-conglycinin promoter from soybean or the gamma-kafirin promoter from sorghum), has been used to express functional recombinant human growth hormone (hGH) in transgenic soybean and tobacco seeds. rjpponline.orgbiorxiv.org In transgenic soybean seeds, expression levels of bioactive hGH reached up to 2.9% of the total soluble seed protein content. rjpponline.orgbiorxiv.org Immunocytochemistry assays confirmed that the recombinant hGH was efficiently directed to protein storage vacuoles in soybean cotyledonary cells. rjpponline.orgbiorxiv.org Similarly, the this compound signal peptide was used to direct the expression of human proinsulin to protein storage vacuoles in transgenic soybean seeds.
These findings indicate that the this compound signal peptide is a valuable tool in plant biotechnology for directing foreign proteins to specific cellular compartments, which is crucial for proper folding, assembly, and accumulation of recombinant proteins in plant seeds used as bioreactors. rjpponline.orgresearchgate.net
Role of this compound Research in Crop Improvement and Molecular Breeding Efforts
Research focused on this compound plays a significant role in the broader efforts towards crop improvement and molecular breeding in Coix lacryma-jobi. Coix lacryma-jobi is recognized as a valuable genetic resource for crop improvement, partly due to its high seed protein content, of which coixin is a major component. frontiersin.orgbiorxiv.orguniprot.org Understanding the genetic architecture of this compound, including the organization and expression of its gene family, provides insights into the mechanisms underlying protein accumulation in Coix seeds. frontiersin.org
Genomic studies on Coix lacryma-jobi, including the assembly and annotation of its genome, have identified seed-specific coixin genes and contributed to a better understanding of the genetic basis of traits like high seed protein content. biorxiv.orguniprot.org This genomic information serves as a valuable resource for molecular breeding programs aimed at developing improved Coix varieties. biorxiv.orguniprot.org
Molecular breeding efforts in Coix can leverage the knowledge gained from this compound research to select for desirable protein profiles or content. While the search results highlight the potential and ongoing genomic and molecular breeding studies in Coix, specific detailed research findings on how this compound research has directly led to improved Coix varieties through molecular breeding were not extensively provided. However, the identification of differentially expressed genes in seeds, including storage protein genes, offers candidate genes for future targeted breeding or genetic manipulation to enhance nutritional quality. biorxiv.orguniprot.org The development of genetic transformation methods for Coix lacryma-jobi further supports the application of genetic engineering for crop improvement, potentially including the modification of this compound.
Future Research Directions and Emerging Challenges in Alpha Coixin Studies
Advanced Genomic and Proteomic Characterization of Alpha-Coixin Diversity
A primary challenge in this compound research is the comprehensive characterization of its inherent diversity at the genomic and proteomic levels. Early studies have shown that this compound is not a single entity but a family of related proteins. The genome of soft-shelled adlay (Coix lacryma-jobi L. var. ma-yuen), for instance, contains 18 seed-specific coixin genes, with 13 of these arranged in five tandem gene clusters. frontiersin.orgnih.gov This genetic architecture suggests a significant degree of variation and complexity that is yet to be fully explored.
Future genomic studies must focus on sequencing and comparing a wider range of Coix varieties and wild relatives to build a complete catalog of this compound genes. This will help in understanding the evolutionary pressures that have shaped this protein family and in identifying genes that code for proteins with unique structural or functional properties. nih.govnih.govplos.org
On the proteomic front, research has established that this compound, along with beta- and gamma-coixin, has a molecular weight between 10 and 40 kDa. nih.gov Its secondary structure is predominantly composed of β-sheets and irregular structures. nih.gov However, high-resolution techniques are needed to move beyond these basic descriptions. Advanced mass spectrometry and protein sequencing methods can provide detailed information on the amino acid sequences of different this compound isoforms, identify post-translational modifications, and clarify the distinctions between closely related variants.
Table 1: Physicochemical Properties of Coix Seed Prolamin Fractions
| Property | α-coixin | β-coixin | γ-coixin |
| Molecular Weight Range | 10 - 40 kDa | 10 - 40 kDa | 10 - 40 kDa |
| Predominant Secondary Structure | β-sheet, irregular | β-sheet, irregular | β-sheet, irregular |
| Microstructure | Irregular shape | Regular spherical shape | Irregular shape |
| Hydrophobic Amino Acid Content | 235.05 mg/g | 238.39 mg/g | 33.27 mg/g |
This table summarizes and compares the structural and compositional characteristics of the three main coixin fractions based on published research. nih.gov
Elucidating Novel Biological Functions and Mechanisms of this compound Components
While Coix seed extracts have been associated with a wide range of health benefits, including anti-inflammatory, anti-tumor, and immunomodulatory effects, the specific roles of this compound in these activities remain largely undefined. researchgate.netresearchgate.netnih.govresearchgate.net A significant research frontier is the systematic elucidation of the biological functions of this compound and its constituent peptides.
Recent studies have begun to uncover promising leads. For example, coix seed prolamin has been shown to interfere with the IKK/NF-κB signaling pathway, which is crucial in inflammation and immune responses. nih.gov This interference may contribute to the repair of pancreatic β-cells and the mitigation of insulin (B600854) resistance. nih.gov Furthermore, hydrolysates of coix seed prolamin have demonstrated potential anti-diabetic effects by inhibiting enzymes like α-glucosidase and dipeptidyl peptidase-IV (DPP-IV), and by positively influencing the insulin signaling pathway. mdpi.com
Future investigations should employ targeted functional assays to screen this compound components for specific biological activities. Mechanistic studies are required to understand how these proteins and their derived peptides interact with cellular targets. For instance, exploring the ability of this compound peptides to modulate key signaling pathways involved in metabolic diseases or cancer could reveal novel therapeutic avenues. nih.govmdpi.com
Table 2: Reported Bioactivities of Coix Seed Prolamins and Their Hydrolysates
| Bioactivity | Potential Mechanism |
| Anti-diabetic | Inhibition of α-glucosidase and DPP-IV; Regulation of insulin signaling pathway (IRS-1/PI3K/AKT). mdpi.com |
| Pancreatic Cell Repair | Interference with IKK/NF-κB signaling pathway. nih.gov |
| Anti-inflammatory | Modulation of inflammatory signaling pathways. nih.gov |
This table outlines the biological functions attributed to the prolamin fraction of coix seeds, of which this compound is a primary component. nih.govnih.govmdpi.com
Development of Integrated Multi-Omics Approaches for Comprehensive this compound Analysis
To unravel the complex biology of this compound, future research must move beyond single-domain analyses and embrace integrated multi-omics approaches. frontiersin.orgmdpi.com This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of how this compound genes are expressed and how the resulting proteins function within the broader biological system of the Coix seed and in response to external stimuli.
For example, a transcriptomic analysis of liver tissue in mice has already been used to identify differentially expressed genes in response to treatment with coix seed prolamin hydrolysates, providing insights into their anti-diabetic mechanisms. mdpi.com This approach can be expanded significantly. By correlating genomic data (this compound gene variants) with transcriptomic data (expression levels under different conditions) and proteomic data (protein abundance and modifications), researchers can build comprehensive models of gene-to-function pathways. researchgate.net
Integrating metabolomics will add another critical layer, revealing how the presence of specific this compound variants influences the metabolic profile of the seed or affects metabolic pathways in biological systems that consume it. The development of sophisticated bioinformatics pipelines will be essential to manage and interpret the large, multi-layered datasets generated by these approaches, ultimately leading to a systems-level understanding of this compound. frontiersin.orgresearchgate.net
Expanding Research into Underexplored this compound Variants and Derivatives
The natural diversity of this compound, stemming from the presence of multiple genes, represents an untapped resource. frontiersin.orgnih.gov Research has primarily focused on the bulk this compound fraction, leaving the specific properties of individual variants largely unknown. A key future direction is the isolation and functional characterization of these distinct this compound proteins. Comparative studies, similar to those already performed between the broader α-, β-, and γ-coixin classes, are needed to understand the unique physicochemical and functional properties of each this compound variant. nih.gov
Furthermore, the generation of novel this compound derivatives through methods like enzymatic hydrolysis or thermal processing presents a significant area for exploration. nih.gov Processing can alter the structure of coix seed prolamins and release bioactive peptides that may have enhanced or entirely different functionalities compared to the parent protein. nih.gov In silico techniques, which can predict the results of protein digestion and the potential activity of peptide fragments, can accelerate the discovery of these novel derivatives. nih.gov Systematic investigation into how different processing techniques affect the structure and bioactivity of this compound will be crucial for developing functional food ingredients or nutraceuticals.
Q & A
Q. What are the primary structural characterization techniques for alpha-coixin, and how should they be applied in experimental workflows?
this compound’s structural analysis typically combines spectroscopic methods (e.g., NMR, FTIR) and chromatographic techniques (e.g., HPLC, SEC). For reproducibility, document solvent systems, column specifications, and calibration standards. Ensure purity validation via elemental analysis and mass spectrometry, referencing known protocols for seed storage proteins . Novel compounds require full spectral data (¹H/¹³C NMR, HRMS) and comparison to literature values for homologous prolamins .
Q. What standardized protocols exist for isolating this compound from plant sources, and how can cross-contamination be minimized?
Isolation protocols often involve sequential extraction (e.g., Osborne fractionation) with buffers optimized for solubility (e.g., 60-70% ethanol). Include protease inhibitors during extraction to prevent degradation. Validate purity using SDS-PAGE and immunoassays (e.g., ELISA). For reproducibility, specify centrifugation parameters, temperature controls, and batch-to-batch variability assessments .
Q. How should researchers design baseline experiments to assess this compound’s physicochemical properties?
Use a factorial design to test variables like pH, ionic strength, and temperature on solubility/aggregation. Employ dynamic light scattering (DLS) for particle size analysis and circular dichroism (CD) for secondary structure stability. Include negative controls (e.g., BSA) and triplicate measurements to account for instrument variability .
Advanced Research Questions
Q. How can contradictory findings about this compound’s functional roles in plant systems be systematically analyzed?
Apply contradiction frameworks:
- Contextual factors : Compare growth conditions (e.g., drought stress vs. optimal environments) affecting coixin expression .
- Methodological divergence : Audit techniques (e.g., RT-PCR primers vs. RNA-Seq) for sensitivity biases .
- Data triangulation : Integrate transcriptomic, proteomic, and phenotypic data to resolve conflicts .
Q. What strategies optimize this compound’s recombinant expression in heterologous systems, and how can misfolding be mitigated?
Use codon optimization tailored to the host organism (e.g., E. coli vs. yeast). Test induction parameters (temperature, IPTG concentration) via response surface methodology (RSM). Include chaperone co-expression (e.g., GroEL/GroES) and solubility tags (e.g., SUMO). Validate folding via comparative CD spectroscopy and functional assays (e.g., enzymatic digestion resistance) .
Q. How should researchers address reproducibility challenges in this compound’s in vitro assembly studies?
Document kinetic parameters (e.g., lag phase, nucleation rates) using real-time monitoring (e.g., Thioflavin T assays). Standardize buffer preparation (e.g., degassing, filtration) to minimize particulate interference. Share raw datasets and code for statistical modeling (e.g., Finke-Watzky kinetics) in supplementary materials .
Q. What computational tools are effective for predicting this compound’s interaction networks, and how can false positives be minimized?
Combine homology modeling (SWISS-MODEL) with molecular docking (AutoDock Vina) using curated databases (UniProt, PDB). Validate predictions via in vitro pull-down assays and cross-link mass spectrometry. Apply stringent scoring thresholds (e.g., Z-score > 3) and exclude low-confidence interactions lacking evolutionary conservation .
Methodological Best Practices
- Literature Review : Use systematic searches across PubMed, Web of Science, and EMBASE with Boolean strings (e.g., "this compound AND (biosynthesis OR degradation)"). Exclude non-peer-reviewed sources and apply PRISMA guidelines for transparency .
- Data Reporting : Follow the Beilstein Journal’s standards: report yields as mass percentages, provide NMR spectra in supplementary files, and annotate chromatograms with retention times .
- Ethical Replication : Use open-source tools (e.g., PyMol for visualization) and deposit raw data in repositories like Zenodo to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
